6-(1-Naphthylazo)naphthalene-2-sulphonic acid
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Overview
Description
6-(1-Naphthylazo)naphthalene-2-sulphonic acid is an organic compound with the molecular formula C20H14N2O3S. It is a derivative of naphthalene, characterized by the presence of an azo group (-N=N-) linking two naphthalene rings and a sulfonic acid group (-SO3H) attached to one of the naphthalene rings. This compound is primarily used in the synthesis of azo dyes, which are widely employed in various industries due to their vibrant colors and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Naphthylazo)naphthalene-2-sulphonic acid typically involves the diazotization of 1-naphthylamine followed by coupling with naphthalene-2-sulphonic acid. The reaction conditions generally include maintaining a low temperature to ensure the stability of the diazonium salt formed during diazotization. The process can be summarized as follows:
Diazotization: 1-naphthylamine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with naphthalene-2-sulphonic acid in an alkaline medium to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(1-Naphthylazo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
6-(1-Naphthylazo)naphthalene-2-sulphonic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of azo dyes, which are important in textile and printing industries.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of pigments, inks, and colorants.
Mechanism of Action
The mechanism of action of 6-(1-Naphthylazo)naphthalene-2-sulphonic acid primarily involves its ability to form stable azo bonds, which contribute to its color properties. The molecular targets and pathways involved include:
Azo Bond Formation: The azo group (-N=N-) is responsible for the compound’s chromophoric properties, allowing it to absorb visible light and exhibit vibrant colors.
Interaction with Biological Molecules: In biological applications, the compound can interact with proteins and nucleic acids, aiding in staining and diagnostic processes.
Comparison with Similar Compounds
Similar Compounds
- Naphthalene-1-sulfonic acid
- Naphthalene-2-sulfonic acid
- 6-Hydroxynaphthalene-2-sulphonic acid
- 2-Aminonaphthalene-6-sulfonic acid
Uniqueness
6-(1-Naphthylazo)naphthalene-2-sulphonic acid is unique due to its specific structure, which combines the properties of both naphthalene and azo compounds. This combination results in enhanced stability and vibrant color properties, making it particularly valuable in dye synthesis and various industrial applications .
Properties
CAS No. |
83006-50-2 |
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Molecular Formula |
C20H14N2O3S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-(naphthalen-1-yldiazenyl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H14N2O3S/c23-26(24,25)18-11-9-15-12-17(10-8-16(15)13-18)21-22-20-7-3-5-14-4-1-2-6-19(14)20/h1-13H,(H,23,24,25) |
InChI Key |
MSUYHGURZDLSGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O |
Origin of Product |
United States |
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